Thermal Stability per Monomer: LNA-G vs. DNA-G, 2'-OMe-G, and Phosphorothioate Backbone ΔTm
In mixed-sequence duplexes, each incorporated LNA monomer raises the melting temperature (Tm) by +1.5 to +9.1 °C against complementary DNA or RNA [1]. The foundational synthesis paper reported per-modification increases of +3 to +8 °C [2]. By contrast, 2'-O-methyl nucleotides increase Tm by <1 °C per modification [3], and phosphorothioate (PS) backbone modifications reduce Tm by 0.45–1 °C per linkage [4]. Thus, a single LNA-G substitution can confer an affinity gain equivalent to incorporating three to eight 2'-OMe modifications, making LNA-guanosine 3'-CE phosphoramidite the monomer of choice when maximizing binding strength per synthetic step is the procurement criterion.
| Evidence Dimension | Increase in duplex melting temperature (ΔTm) per single nucleotide modification |
|---|---|
| Target Compound Data | +1.5 to +9.1 °C per LNA monomer (comprehensive range); +3 to +8 °C (foundational study on mixed-sequence LNA/DNA duplexes vs. complementary DNA or RNA) |
| Comparator Or Baseline | Unmodified DNA: 0 °C (baseline); 2'-O-methyl RNA: <1 °C per modification; Phosphorothioate backbone: −0.45 to −1 °C per linkage |
| Quantified Difference | LNA: approximately 3–9× the ΔTm of 2'-OMe; LNA increases duplex stability while PS decreases it |
| Conditions | UV-monitored thermal denaturation of 6–20-mer duplexes in near-physiological buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) |
Why This Matters
Higher ΔTm per monomer means fewer modified residues are needed to reach a target Tm, enabling shorter oligonucleotides with superior target discrimination and lower synthesis cost.
- [1] Deleavey, G. F., & Damha, M. J. (2012). Designing chemically modified oligonucleotides for targeted gene silencing. Chemistry & Biology, 19(8), 937–954. Table 1 compilation: LNA ΔTm +1.5 to +9.1 °C. View Source
- [2] Koshkin, A. A., Singh, S. K., Nielsen, P., Rajwanshi, V. K., Kumar, R., Meldgaard, M., Olsen, C. E., & Wengel, J. (1998). LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition. Tetrahedron, 54(14), 3607–3630. View Source
- [3] Kurreck, J., Wyszko, E., Gillen, C., & Erdmann, V. A. (2002). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 30(9), 1911–1918. States: '2'-O-methyl nucleotides increase the T(m) by only <1 degree C per modification.' View Source
- [4] PMC9416334 Table 1: Comprehensive survey of oligonucleotide modifications and their ΔTm per nucleotide (Phosphorothioate: 0.45 to 1 °C reduction; LNA: +1.5 to +9.1 °C). View Source
